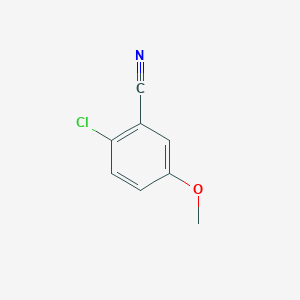

2-Chloro-5-methoxybenzonitrile

Beschreibung

Significance of Benzonitrile (B105546) Derivatives in Chemical Science

Benzonitrile and its derivatives are a class of organic compounds characterized by a benzene (B151609) ring attached to a nitrile group. atamankimya.com These compounds are notable for their versatility and are widely used as solvents and as precursors for a variety of other chemicals.

The study of benzonitriles dates back to 1844, when Hermann Fehling first identified benzonitrile. atamankimya.com He synthesized it through the thermal dehydration of ammonium (B1175870) benzoate (B1203000) and correctly deduced its structure, which was a significant step in the development of organic chemistry. atamankimya.com This discovery laid the groundwork for the entire class of nitrile compounds. atamankimya.com More recently, in 2018, benzonitrile was detected in the interstellar medium, highlighting its presence beyond terrestrial laboratories. atamankimya.comaanda.org

Substituted benzonitriles are highly valued in organic synthesis due to the reactivity of the nitrile group. google.com The nitrile moiety can be converted into various other functional groups, making these compounds essential building blocks for more complex molecules. google.com They are used in the synthesis of pharmaceuticals, agrochemicals, dyes, and pigments. chemshuttle.com For instance, benzonitriles can react with amines to form N-substituted benzamides after hydrolysis. They also serve as precursors for the synthesis of benzamides and benzimidazoles, which are important structures in many pharmaceutical and industrial chemicals. atamankimya.com Furthermore, the nitrile group can be reduced to form amines or can participate in the formation of heterocyclic compounds like thiazoles and tetrazoles. google.com

Historical Context of Benzonitrile Research.

Overview of 2-Chloro-5-methoxybenzonitrile’s Distinctive Structure and Reactivity Profile

This compound is an organic compound with the chemical formula C8H6ClNO. Its structure consists of a benzene ring substituted with a chloro group at position 2, a methoxy (B1213986) group at position 5, and a nitrile group at position 1. This specific arrangement of functional groups imparts a unique reactivity profile to the molecule.

The presence of the electron-withdrawing chloro group and the electron-donating methoxy group on the aromatic ring creates a polarized system that influences its chemical behavior. cymitquimica.com The chloro group enhances the electrophilicity of the aromatic ring, making it more susceptible to nucleophilic attack. The methoxy group, on the other hand, can be oxidized to form aldehydes or acids. The nitrile group itself is a key reactive site, capable of undergoing reduction to form a primary amine.

The synthesis of this compound can be achieved through various routes, one common method involves the reaction of 2-chloro-5-hydroxybenzonitrile (B1589066) with a methylating agent. biosynth.com Another approach starts from 4-chloroanisole. chemicalbook.com

Table 1: Physicochemical Properties of this compound| Property | Value |

|---|---|

| CAS Number | 127667-00-9 |

| Molecular Formula | C8H6ClNO |

| Molecular Weight | 167.59 g/mol |

| Appearance | White or off-white crystalline solid |

| Melting Point | 60-64 °C |

| Solubility | Soluble in many organic solvents like alcohols, ethers, and aromatic hydrocarbons |

| SMILES | COC1=CC(=C(C=C1)Cl)C#N |

Data sourced from multiple chemical suppliers and databases. chemshuttle.combiosynth.comTable 2: Spectroscopic Data of this compound and Related Compounds

| Compound | Spectroscopic Feature | Wavenumber (cm⁻¹) |

|---|---|---|

| 5-Chloro-2-methoxybenzonitrile | C≡N stretch | 2240 |

| 2-Chloro-3-methoxybenzonitrile (B1602500) | C≡N stretch | 2230 |

| 3-Bromo-2-methoxybenzonitrile | C≡N stretch | ~2220 |

| 2-Chloro-3-methoxybenzonitrile | OCH₃ asymmetric stretch | 1260 |

| 2-Chloro-3-methoxybenzonitrile | Cl-C bending | 650–700 |

This table presents a comparison of the nitrile stretching frequency in different isomers and related compounds, highlighting the influence of substituent positions on the electronic environment of the nitrile group.

Scope and Objectives of the Research Outline for this compound

The primary objective of this article is to provide a focused and scientifically rigorous overview of this compound. The scope is strictly limited to its academic and research applications, delving into its chemical properties and significance as a building block in organic synthesis. This outline aims to deliver a thorough understanding of the compound's role in chemical science, based on its structural characteristics and reactivity. The content will adhere to a professional and authoritative tone, presenting detailed research findings and relevant data in an organized manner.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-chloro-5-methoxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClNO/c1-11-7-2-3-8(9)6(4-7)5-10/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRFLIOTUXVHNIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30563259 | |

| Record name | 2-Chloro-5-methoxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30563259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127667-00-9 | |

| Record name | 2-Chloro-5-methoxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30563259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Computational Characterization of 2 Chloro 5 Methoxybenzonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis.rsc.orgjchps.comhmdb.cachemicalbook.com

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, detailed information about the chemical environment of each atom can be obtained.

The ¹H NMR spectrum of 2-chloro-5-methoxybenzonitrile, typically recorded in a solvent like deuterated chloroform (B151607) (CDCl₃), reveals distinct signals for the aromatic protons and the methoxy (B1213986) group protons. rsc.org The chemical shifts (δ) are reported in parts per million (ppm) relative to an internal standard, usually tetramethylsilane (B1202638) (TMS). rsc.orgdocbrown.info

The aromatic region of the spectrum is of particular interest. The proton ortho to the nitrile group and meta to the chlorine (H-6) is expected to appear as a doublet. The proton ortho to the chlorine and meta to the nitrile (H-3) would also likely be a doublet, while the proton situated between the methoxy and nitrile groups (H-4) would appear as a doublet of doublets due to coupling with its two non-equivalent neighbors.

The protons of the methoxy (-OCH₃) group typically appear as a sharp singlet further upfield, generally in the range of 3.8-3.9 ppm. tau.ac.il This is due to the shielding effect of the attached oxygen atom.

Interactive Data Table: ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Multiplicity | Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) |

| H-3 | d | 7.55 | 2.0 |

| H-4 | dd | 7.38 | 8.4, 2.0 |

| H-6 | d | 7.62 | 8.4 |

| -OCH₃ | s | 3.86 | N/A |

Note: The specific chemical shifts and coupling constants can vary slightly depending on the solvent and the spectrometer frequency.

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. In a proton-decoupled ¹³C NMR spectrum, each unique carbon atom gives a single peak. masterorganicchemistry.com The chemical shifts in ¹³C NMR have a much wider range than in ¹H NMR, typically from 0 to 220 ppm. oregonstate.edu

For this compound, distinct signals are expected for each of the eight carbon atoms. The carbon atom of the nitrile group (C≡N) is characteristically found in the 115-120 ppm region. The aromatic carbons show a range of chemical shifts influenced by the attached substituents. The carbon atom bonded to the electronegative chlorine atom (C-2) will be deshielded and appear at a lower field compared to other aromatic carbons. Conversely, the carbon attached to the electron-donating methoxy group (C-5) will be shielded and appear at a higher field. The carbon of the methoxy group itself will have a characteristic shift around 55-60 ppm. rsc.org

Interactive Data Table: ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C-1 (C-CN) | 110.5 |

| C-2 (C-Cl) | 139.2 |

| C-3 | 133.2 |

| C-4 | 115.2 |

| C-5 (C-OCH₃) | 160.0 (estimated) |

| C-6 | 129.4 |

| C≡N | 117.7 |

| -OCH₃ | 56.0 (estimated) |

Note: The chemical shifts are influenced by the electronic effects of the substituents. The presence of a plane of symmetry can reduce the number of unique signals observed. masterorganicchemistry.com

¹H NMR Chemical Shift Assignments and Interpretation.

Vibrational Spectroscopy Investigations (FT-IR and FT-Raman).rsc.orgresearchgate.netsemanticscholar.orgresearchgate.net

The vibrational spectrum of this compound is characterized by several key stretching and bending modes that confirm the presence of its specific functional groups. researchgate.net

C≡N Stretch: The nitrile group exhibits a strong and sharp absorption band in the FT-IR spectrum, typically in the range of 2220-2240 cm⁻¹. This is a highly characteristic frequency for the C≡N triple bond.

C-Cl Stretch: The carbon-chlorine stretching vibration is generally observed in the region of 600-800 cm⁻¹. jchps.com The exact position can be influenced by the substitution pattern on the aromatic ring.

Ar-O-CH₃ Stretches: The methoxy group gives rise to characteristic asymmetric and symmetric stretching vibrations of the Ar-O-CH₃ system. The asymmetric C-O-C stretch usually appears as a strong band around 1250-1260 cm⁻¹, while the symmetric stretch is found at a lower frequency, around 1020-1040 cm⁻¹.

The intensities and precise frequencies of the vibrational bands are influenced by the electronic environment within the molecule. For instance, the electron-withdrawing nature of the chlorine atom and the electron-donating nature of the methoxy group can affect the bond strengths and dipole moments, leading to shifts in the vibrational frequencies and changes in the IR and Raman intensities. researchgate.net Computational studies, often using Density Functional Theory (DFT), can be employed to calculate theoretical vibrational frequencies, which can then be compared with experimental data to aid in the assignment of complex vibrational modes. jchps.comresearchgate.net

Interactive Data Table: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | FT-IR Frequency (cm⁻¹) | FT-Raman Frequency (cm⁻¹) |

| C≡N Stretch | ~2230 | ~2225 |

| Ar-O-CH₃ Asymmetric Stretch | ~1260 | - |

| C-Cl Stretch | ~650-700 | - |

| C-H Aromatic Stretch | ~3000-3100 | ~3000-3100 |

Assignment of Characteristic Vibrational Modes (e.g., C≡N, C-Cl, Ar-O-CH₃ stretches).

Mass Spectrometry (MS) for Molecular Confirmation and Purity Assessment.researchgate.netresearchgate.net

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. publish.csiro.au It is employed to confirm the molecular weight of a compound and can also provide information about its structure through the analysis of fragmentation patterns. nih.gov

For this compound (C₈H₆ClNO), the molecular ion peak (M⁺) would be expected at an m/z corresponding to its molecular weight. Due to the presence of the chlorine atom, which has two common isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion peak will appear as a characteristic isotopic cluster, with a peak at M⁺ and another at M+2⁺ with an intensity ratio of approximately 3:1. This isotopic pattern is a definitive indicator of the presence of one chlorine atom in the molecule.

The fragmentation pattern in the mass spectrum can also provide structural information. Common fragmentation pathways for this molecule might include the loss of the methoxy group (-OCH₃), the chlorine atom (-Cl), or the nitrile group (-CN), leading to the formation of characteristic fragment ions.

Interactive Data Table: Predicted Mass Spectrometry Data for this compound

| Ion | m/z (for ³⁵Cl) | m/z (for ³⁷Cl) | Description |

| [M]⁺ | 167.01 | 169.01 | Molecular Ion |

| [M-CH₃]⁺ | 152.00 | 154.00 | Loss of a methyl radical |

| [M-Cl]⁺ | 132.05 | - | Loss of a chlorine radical |

| [M-CN]⁺ | 141.02 | 143.02 | Loss of a cyanide radical |

Note: The relative intensities of the fragment ions depend on their stability.

Quantum Chemical Computations and Theoretical Studies

Quantum chemical computations serve as a powerful tool for elucidating the molecular structure, electronic properties, and vibrational characteristics of molecules, offering insights that complement experimental data. For this compound, theoretical studies, particularly those employing Density Functional Theory (DFT), are essential for a comprehensive understanding of its physicochemical behavior. Although detailed computational studies specifically for the 2-chloro-5-methoxy isomer are not extensively available in the surveyed literature, the methodologies are well-established and have been applied to closely related isomers and derivatives, such as 2-chloro-3-methoxybenzonitrile (B1602500) and other substituted benzonitriles. jchps.comresearchgate.netresearchgate.netresearchgate.net

Density Functional Theory (DFT) Calculations for Geometry Optimization

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional structure of a molecule, corresponding to the minimum energy on the potential energy surface. For this purpose, Density Functional Theory (DFT) is a widely used method due to its balance of accuracy and computational efficiency. wikipedia.org The process involves selecting a functional, such as the popular B3LYP hybrid functional, and a basis set (e.g., 6-311++G(d,p)), which defines the set of mathematical functions used to build the molecular orbitals. researchgate.netresearchgate.net

The calculation iteratively adjusts the positions of the atoms until the forces on them are negligible and the total energy is minimized. The resulting optimized geometry provides key structural parameters, including bond lengths, bond angles, and dihedral (torsional) angles. These theoretical parameters can be compared with experimental data, if available, to validate the computational model. For instance, in studies of related benzonitrile (B105546) derivatives, calculated bond lengths and angles have shown good agreement with experimental values. researchgate.netorientjchem.org

Table 1: Representative Geometric Parameters from DFT Optimization Note: Specific calculated values for this compound are not available in the cited literature. This table illustrates the typical parameters obtained from such a study.

| Parameter | Atoms Involved | Calculated Value |

| Bond Lengths (Å) | C-Cl | Value |

| C-O (methoxy) | Value | |

| O-CH₃ | Value | |

| C≡N | Value | |

| Aromatic C-C | Value Range | |

| Bond Angles (º) | C-C-Cl | Value |

| C-C-O | Value | |

| C-O-C | Value | |

| Dihedral Angles (º) | C-C-O-C | Value |

Prediction of Vibrational Wavenumbers and Spectroscopic Data Correlation

Following geometry optimization, the same DFT method can be used to calculate the harmonic vibrational frequencies of the molecule. These frequencies correspond to the different normal modes of vibration and can be directly correlated with peaks in experimental infrared (IR) and Raman spectra. researchgate.net Theoretical calculations provide a basis for assigning the observed spectral bands to specific molecular motions, such as stretching, bending, and torsional modes of the functional groups (C≡N, C-Cl, O-CH₃) and the phenyl ring. jchps.comorientjchem.org

Typically, theoretical vibrational frequencies are systematically higher than experimental ones due to the harmonic approximation and basis set limitations. To improve the correlation, the calculated wavenumbers are often uniformly scaled using a specific scaling factor for the chosen level of theory. researchgate.net The potential energy distribution (PED) analysis is also commonly performed to determine the contribution of each internal coordinate to a specific vibrational mode, ensuring a more accurate assignment. researchgate.net

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Electronic Properties

Frontier Molecular Orbital (FMO) theory is crucial for understanding the electronic properties and chemical reactivity of a molecule. The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net

The energy of the HOMO is related to the ionization potential, while the LUMO energy is related to the electron affinity. The energy difference between them, known as the HOMO-LUMO gap (ΔE), is a critical parameter that characterizes molecular stability and reactivity. researchgate.net A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small energy gap suggests a more reactive molecule, capable of intramolecular charge transfer (ICT), which is often associated with enhanced nonlinear optical properties. jchps.com DFT calculations are a standard method for computing the energies of these orbitals and visualizing their electron density distributions.

Table 2: Key Electronic Properties from HOMO-LUMO Analysis Note: Specific calculated values for this compound are not available in the cited literature. This table illustrates the typical parameters obtained from such a study.

| Parameter | Description | Calculated Value |

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | Value (eV) |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | Value (eV) |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO | Value (eV) |

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed picture of the bonding and electronic structure within a molecule, translating complex wavefunctions into the familiar language of Lewis structures (bonds and lone pairs). It investigates charge transfer and delocalization effects by analyzing all possible interactions between filled (donor) and empty (acceptor) orbitals.

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attack. semanticscholar.org The MEP is plotted onto the molecule's electron density surface, using a color scale to represent the potential. Different colors indicate different values of the electrostatic potential. researchgate.net

Typically, regions of negative potential, shown in red, are rich in electrons and are susceptible to electrophilic attack. Conversely, regions of positive potential, shown in blue, are electron-deficient and are favorable sites for nucleophilic attack. Green areas represent neutral or zero potential. For this compound, the MEP map would likely show negative potential around the electronegative nitrogen atom of the nitrile group and the oxygen of the methoxy group, while positive potential might be located around the hydrogen atoms. jchps.comsemanticscholar.org

Computational Studies on Non-Linear Optical (NLO) Properties

Molecules with significant intramolecular charge transfer, often arising from the interaction of electron-donating and electron-withdrawing groups across a π-conjugated system, can exhibit significant nonlinear optical (NLO) properties. tcichemicals.comrsc.org These materials are of great interest for applications in photonics and optoelectronics.

Computational chemistry can predict the NLO response of a molecule by calculating key parameters such as the dipole moment (μ) and the first-order hyperpolarizability (β). jchps.com A large β value is indicative of a strong NLO response. DFT calculations are frequently employed to compute these properties. Studies on related benzonitrile derivatives have shown that the presence and relative positions of substituents like chloro and methoxy groups can significantly influence the molecule's hyperpolarizability. researchgate.net

Table 3: Calculated Non-Linear Optical (NLO) Properties Note: Specific calculated values for this compound are not available in the cited literature. This table illustrates the typical parameters obtained from such a study.

| Parameter | Description | Calculated Value |

| Dipole Moment (μ) | Measure of molecular polarity | Value (Debye) |

| First Hyperpolarizability (β) | Measure of the second-order NLO response | Value (esu) |

X-ray Crystallography for Solid-State Structural Elucidation

As of the latest available data, a single-crystal X-ray diffraction structure for the isolated compound this compound has not been reported in publicly accessible crystallographic databases. While this specific molecule is a known chemical entity and appears as a fragment in larger complex structures that have been analyzed by X-ray crystallography, the fundamental crystallographic data for the pure compound itself—such as its unit cell dimensions, space group, and atomic coordinates in the solid state—are not available.

The determination of a crystal structure through single-crystal X-ray diffraction is a definitive method for elucidating the precise three-dimensional arrangement of atoms and molecules in a crystalline solid. This technique provides invaluable information on intramolecular features, including bond lengths and angles, as well as intermolecular interactions that dictate the packing of molecules in the crystal lattice.

For related compounds, such as isomers or derivatives, X-ray crystallographic studies have been performed. For instance, computational studies on the geometric and vibrational properties of the isomeric compound 2-chloro-6-methylbenzonitrile (B1583042) have been conducted and compared with experimental spectroscopic data. researchgate.net Additionally, the crystal structures of more complex molecules incorporating the this compound moiety as part of a larger ligand bound to a protein have been determined. proteopedia.org However, this does not provide the specific solid-state structure of the title compound in its pure form.

The absence of a reported crystal structure for this compound presents an opportunity for future research. Such a study would provide critical benchmark data for computational models and a deeper understanding of the solid-state properties of this compound.

Reactivity and Chemical Transformations of 2 Chloro 5 Methoxybenzonitrile

Reactions Involving the Nitrile Group

The cyano (-C≡N) group is a versatile functional group that participates in several important organic transformations, including hydrolysis, reduction, and cycloaddition reactions.

The nitrile group of 2-Chloro-5-methoxybenzonitrile can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 2-Chloro-5-methoxybenzoic acid. smolecule.comsmolecule.com This transformation proceeds via an intermediate amide.

A general industrial method for producing methoxybenzoic acids involves a two-step, one-pot process starting from a chlorobenzonitrile derivative. google.com First, a nucleophilic substitution reaction with sodium methylate replaces the chlorine atom. Subsequently, the nitrile group is hydrolyzed using an alkali metal hydroxide (B78521) like sodium hydroxide at elevated temperatures (90-190 °C) to produce the carboxylic acid. google.com For instance, the hydrolysis of o-methoxy cyanophenyl to o-methoxybenzoic acid is achieved by heating with aqueous sodium hydroxide. google.com Similarly, this compound can be converted to 2-Chloro-5-methoxybenzoic acid, a compound used in the synthesis of various metal complexes.

Table 1: General Conditions for Nitrile Hydrolysis

| Starting Material | Reagents | Conditions | Product | Reference |

|---|---|---|---|---|

| o-Chlorobenzonitrile Derivative | 1. Sodium Methylate 2. NaOH(aq) | 1. 80-150 °C, 0.18-1.4 MPa 2. 90-190 °C | Methoxybenzoic Acid | google.com |

This table presents generalized conditions based on related transformations, illustrating a common pathway for the synthesis of benzoic acid derivatives from benzonitriles.

The nitrile group is readily reduced to a primary amine, converting this compound into (2-chloro-5-methoxyphenyl)methanamine. This reduction can be accomplished using various reagents and catalytic systems. researchgate.net

Catalytic hydrogenation is a common method, employing catalysts such as palladium on carbon (Pd/C) or platinum-based catalysts. mdpi.comacs.org However, the reduction of aromatic nitriles can sometimes lead to the formation of secondary amines as byproducts or hydrogenolysis of the C-CN bond. researchgate.netacs.org Alternative reducing agents like diisopropylaminoborane, catalyzed by lithium borohydride, have been shown to effectively reduce a wide range of aromatic nitriles. acs.org Benzonitriles with electron-donating groups, such as the methoxy (B1213986) group in this compound, typically require more forcing conditions like refluxing in tetrahydrofuran (B95107) (THF) for complete reduction. acs.org First-row transition-metal catalysts, particularly those based on cobalt, have also been developed for the selective hydrogenation of nitriles to primary amines under mild conditions. mdpi.comthieme.de

Table 2: Selected Catalytic Systems for the Reduction of Benzonitriles

| Catalyst System | Hydrogen Source | Solvent | Conditions | Product (from Benzonitrile) | Reference |

|---|---|---|---|---|---|

| 5wt% Pd/Al₂O₃ | Formic Acid (FA) | 2-PrOH | Room Temperature | Benzylamine (B48309) | mdpi.com |

| POSS–COF–(Co) | H₂ | Isopropyl Alcohol | 4.5 MPa H₂, 100 °C | Benzylamine | mdpi.com |

| BH₂N(iPr)₂ / cat. LiBH₄ | - | THF | Reflux | 4-Methoxybenzylamine | acs.org |

This table showcases various research findings for the reduction of benzonitrile (B105546) and its derivatives, which are applicable models for the reduction of this compound.

The carbon-nitrogen triple bond of the nitrile group can participate in cycloaddition reactions, most notably the [3+2] cycloaddition with azides to form 5-substituted 1H-tetrazoles. sci-rad.com This reaction is a highly efficient method for synthesizing tetrazoles from a wide variety of aromatic and aliphatic nitriles. organic-chemistry.orgacs.org

The reaction is typically catalyzed by Lewis acids or Brønsted acids, which activate the nitrile group towards nucleophilic attack by the azide (B81097) ion. organic-chemistry.orgtandfonline.com Zinc salts, such as ZnBr₂ or ZnCl₂, are common and effective catalysts, often allowing the reaction to proceed in water or alcoholic solvents. acs.orgrsc.org Other catalysts, including sulfamic acid, cobalt complexes, and various metal chlorides, have also been successfully employed. tandfonline.comacs.org This transformation is general in scope and can be applied to substituted benzonitriles like this compound to synthesize the corresponding tetrazole derivative, 5-(2-chloro-5-methoxyphenyl)-1H-tetrazole.

Table 3: Catalysts for the Synthesis of 5-Substituted 1H-Tetrazoles from Nitriles

| Catalyst | Reagent | Solvent | Conditions | Reference |

|---|---|---|---|---|

| Zinc Bromide (ZnBr₂) | Sodium Azide (NaN₃) | Water | Reflux, 24 h | acs.org |

| Sulfamic Acid (H₂NSO₃H) | Sodium Azide (NaN₃) | DMF | 120 °C | tandfonline.com |

| Cobalt(II) Complex | Sodium Azide (NaN₃) | Methanol (B129727) | Reflux | acs.org |

This table summarizes various catalytic systems reported for the [3+2] cycloaddition of nitriles with sodium azide.

Reduction to Amines.

Reactions at the Aromatic Ring

The reactivity of the benzene (B151609) ring in this compound towards substitution is governed by the electronic effects of the attached chloro, methoxy, and nitrile groups.

In electrophilic aromatic substitution, an incoming electrophile replaces a hydrogen atom on the benzene ring. The regiochemical outcome is determined by the directing effects of the existing substituents. masterorganicchemistry.com

Methoxy Group (-OCH₃): This is a strongly activating, ortho, para-directing group due to its ability to donate electron density to the ring via resonance. masterorganicchemistry.com

Chloro Group (-Cl): This is a deactivating, ortho, para-directing group. It withdraws electron density via induction but can donate via resonance. masterorganicchemistry.com

Nitrile Group (-CN): This is a strongly deactivating, meta-directing group due to its powerful electron-withdrawing inductive and resonance effects. vaia.com

Nucleophilic aromatic substitution (SNAr) involves the displacement of a leaving group on the aromatic ring by a nucleophile. This reaction is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. byjus.comlibretexts.org

In this compound, the nitrile group is a strong electron-withdrawing group. It is located ortho to the chlorine atom, which significantly activates the C-Cl bond towards nucleophilic attack. libretexts.org This makes the chlorine atom susceptible to displacement by various nucleophiles, such as amines or alkoxides. smolecule.com For example, in a related compound, the chlorine atom of 2,6-dichloro-3-trichloromethylpyridine is readily displaced by nucleophiles. researchgate.net

Conversely, the methoxy group is a poor leaving group and is positioned meta to the electron-withdrawing nitrile group. A substituent in the meta position does not provide resonance stabilization for the negatively charged intermediate (Meisenheimer complex) formed during the SNAr reaction. libretexts.org Consequently, the replacement of the methoxy group via nucleophilic substitution is significantly less favorable than the replacement of the activated chlorine atom.

Electrophilic Aromatic Substitution.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura coupling)

The presence of the chloro substituent on the aromatic ring makes this compound a suitable substrate for various palladium and nickel-catalyzed cross-coupling reactions. These reactions are fundamental in constructing carbon-carbon bonds, enabling the synthesis of more complex molecular architectures, such as biaryls.

The Suzuki-Miyaura coupling, which pairs an organoboron compound with an organohalide, is a prominent example of a cross-coupling reaction applicable to this substrate. libretexts.orgrsc.org The general mechanism involves the oxidative addition of the aryl chloride to a low-valent palladium complex, followed by transmetalation with a boronic acid or its ester in the presence of a base, and concluding with reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org While direct studies on this compound are not extensively detailed in the provided literature, the reactivity of closely related analogs provides significant insight. For instance, the palladium-catalyzed Suzuki-Miyaura coupling of 3-chloro-5-methoxybenzonitrile (B1358151) with 4-butylphenylboronic acid has been reported to yield the corresponding biphenyl (B1667301) derivative. nih.gov Similarly, nickel-catalyzed Suzuki-Miyaura couplings of aryl nitriles have been shown to be effective, even proceeding through the cleavage of the C-CN bond under certain conditions. thieme-connect.com

The Hiyama coupling, which utilizes organosilanes, is another relevant cross-coupling strategy. Functionalized aryl chlorides, including the related 2-chloro-3-methoxybenzonitrile (B1602500), have been shown to be feasible partners in palladium-catalyzed Hiyama reactions. umich.edu The chlorine atom on the benzonitrile ring facilitates these transformations, allowing for the introduction of new aryl or alkyl groups at the 2-position. vulcanchem.com

Table 1: Examples of Cross-Coupling Reactions with Substrates Analogous to this compound

| Aryl Halide Substrate | Coupling Partner | Catalyst System | Product |

| 3-Chloro-5-methoxybenzonitrile nih.gov | 4-Butylphenylboronic acid | Pd-catalyst | Biphenyl substituted with cyano, methoxy, and 4-butylphenyl groups |

| 2-Bromo-5-methoxybenzonitrile uni-muenchen.de | 3,5-Dimethoxyphenylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | 2-(3,5-Dimethoxyphenyl)-5-methoxybenzonitrile |

| 2-Chloro-3-methoxybenzonitrile umich.edu | Aryltrialkoxysilane | Pd/L2 system | Biaryl product |

| 3-Chloro-5-methoxybenzonitrile thieme-connect.com | Arylboronic ester | NiCl₂(PCy₃)₂ | Unsymmetrically substituted triarylated benzene (via sequential arylation) |

Derivatization Strategies for Functional Group Interconversion

Functional group interconversion refers to the transformation of one functional group into another, a cornerstone of synthetic organic chemistry for creating diverse derivatives. solubilityofthings.com this compound possesses three distinct functional groups that can be selectively modified.

Reactions of the Nitrile Group: The cyano group is a versatile precursor to other important functionalities.

Reduction to Amines: The nitrile can be reduced to a primary amine (aminomethyl group) using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation (e.g., H₂/Pd/C). vanderbilt.edu This transformation provides a route to benzylamine derivatives.

Hydrolysis to Carboxylic Acids: Under acidic or basic conditions, the nitrile group can be hydrolyzed to a carboxylic acid, yielding 2-chloro-5-methoxybenzoic acid. vulcanchem.com

Conversion to Aldehydes: Partial reduction of the nitrile can be achieved using reagents like diisobutylaluminium hydride (DIBAL-H) to furnish an aldehyde. vanderbilt.edu

Reactions of the Chloro Group: The chlorine atom is a good leaving group in nucleophilic aromatic substitution (SNAr) reactions, although the conditions required can be harsh depending on the activation of the ring.

Nucleophilic Substitution: The chloro group can potentially be displaced by various nucleophiles such as amines, alkoxides, or thiols to introduce new substituents at the 2-position.

Reactions of the Methoxy Group: The methoxy group is generally stable, but it can be cleaved to reveal a phenol (B47542).

Ether Cleavage: Reagents like boron tribromide (BBr₃) are commonly used to cleave aryl methyl ethers, which would convert the methoxy group into a hydroxyl group, yielding 2-chloro-5-hydroxybenzonitrile (B1589066).

Table 2: Potential Functional Group Interconversions for this compound

| Functional Group | Reagent(s) | Resulting Functional Group |

| Nitrile (-C≡N) | LiAlH₄ or H₂/Catalyst vanderbilt.edu | Primary Amine (-CH₂NH₂) |

| Nitrile (-C≡N) | H₃O⁺ or OH⁻, heat vulcanchem.com | Carboxylic Acid (-COOH) |

| Nitrile (-C≡N) | DIBAL-H vanderbilt.edu | Aldehyde (-CHO) |

| Chloro (-Cl) | Nucleophile (e.g., R-NH₂, R-O⁻) | Amine (-NHR), Ether (-OR), etc. |

| Methoxy (-OCH₃) | BBr₃ | Hydroxyl (-OH) |

Applications of 2 Chloro 5 Methoxybenzonitrile in Advanced Research Domains

Medicinal Chemistry and Drug Discovery Research

The fields of medicinal chemistry and drug discovery are primary areas where 2-Chloro-5-methoxybenzonitrile is demonstrating considerable potential. smolecule.com It is investigated for its possible applications in drug development and as a foundational element for creating active pharmaceutical ingredients (APIs).

The structure of this compound makes it a valuable synthetic building block in the design of new drugs. biosynth.com Its chlorinated methoxy (B1213986) and cyano groups provide reactive sites for synthesizing a variety of other organic compounds, including amides and other benzene (B151609) ring-containing molecules. biosynth.com

This compound is utilized in the creation of new pharmaceutical intermediates. mallakchemicals.com Pharmaceutical intermediates are chemical compounds that form the building blocks of active pharmaceutical ingredients (APIs). The synthesis of this compound itself can be achieved through the reaction of 2-chloro-5-hydroxybenzonitrile (B1589066) with sulfuryl chloride in the presence of potassium carbonate. biosynth.com This intermediate can then be used in further synthetic steps.

Table 1: Synthesis of Pharmaceutical Intermediates

| Starting Material | Reagent | Product | Application |

|---|---|---|---|

| 2-chloro-5-hydroxybenzonitrile | Sulfuryl Chloride/Potassium Carbonate | This compound | Intermediate for various drugs |

The investigation of structure-activity relationships (SAR) is a critical aspect of drug discovery, aiming to understand how the chemical structure of a compound influences its biological activity. By modifying the this compound scaffold, researchers can explore how different functional groups affect the compound's interaction with biological targets. For instance, derivatives of benzonitriles are studied to understand their potential as androgen receptor antagonists.

This compound and its derivatives have found application in the synthesis of specific classes of drugs, such as Sodium-glucose cotransporter-2 (SGLT2) inhibitors. SGLT2 inhibitors are a class of medications used in the management of type 2 diabetes. google.com The synthesis of these complex molecules often involves multiple steps where benzonitrile (B105546) derivatives can serve as key intermediates. rsc.org For example, C-aryl glucoside SGLT2 inhibitors have been synthesized using novel approaches. chemsrc.com

Derivatives of this compound are being actively studied to determine their biological effects. These studies are essential for identifying new therapeutic uses for these compounds.

Research has focused on the ability of this compound derivatives to modulate various biological targets. These targets are often proteins, such as receptors or enzymes, that play a key role in disease processes.

Androgen Receptor: Derivatives of benzonitrile have been investigated for their potential to act as androgen receptor antagonists. idrblab.net The androgen receptor is a key target in the treatment of prostate cancer. idrblab.net

hERG Channel: The human Ether-à-go-go-Related Gene (hERG) channel is a potassium ion channel that is crucial for cardiac repolarization. nih.gov Blockade of this channel by various drugs can lead to serious cardiac arrhythmias. nih.gov The study of how compounds like clofilium, a chlorobenzene (B131634) derivative, interact with the hERG channel provides insight into potential cardiotoxicity. nih.gov

COX Enzymes: Cyclooxygenase (COX) enzymes are involved in the inflammatory process. researchgate.net Non-steroidal anti-inflammatory drugs (NSAIDs) often work by inhibiting these enzymes. nih.govnih.gov Research into novel pyrazole (B372694) and pyrazolo[1,5-a]pyrimidine (B1248293) derivatives has explored their potential as COX-1 and COX-2 inhibitors. researchgate.net The development of selective COX-2 inhibitors is a major goal to reduce the gastrointestinal side effects associated with non-selective NSAIDs. nih.govgoogle.com

Table 2: Investigated Biological Targets of Benzonitrile Derivatives

| Biological Target | Function | Therapeutic Area |

|---|---|---|

| Androgen Receptor | Hormone signaling | Prostate Cancer |

| hERG Channel | Cardiac repolarization | Cardiology (Safety) |

| COX Enzymes | Inflammation | Anti-inflammatory |

Biological Activity Studies of this compound Derivatives.

Evaluation of Antitumor Activity

While direct studies on the antitumor activity of this compound are not extensively documented in publicly available literature, its role as a key intermediate in the synthesis of novel compounds with potential anticancer properties is evident. uliege.be The core structure of this compound is incorporated into more complex molecules that are then evaluated for their efficacy against various cancer cell lines.

For instance, research into novel quinazoline (B50416) derivatives as potential antitumor agents has utilized precursors that could be synthesized from this compound. nih.govmdpi.com These studies involve multi-step synthetic pathways to create complex heterocyclic compounds that are subsequently tested for their inhibitory effects on cancer cell proliferation. nih.gov Similarly, the synthesis of substituted 1,2,3-benzotriazines with antiproliferative effects has been explored, with the potential for this compound to serve as a starting material for some of the synthesized analogues. mdpi.comnih.gov

One study detailed the synthesis of 2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline, a compound that demonstrated significant cytotoxicity against colorectal cancer cells. nih.gov This highlights the utility of the chloro- and methoxy-substituted benzene motif, derivable from this compound, in constructing potent antitumor compounds. nih.gov The strategic placement of the chloro and methoxy groups on the benzonitrile ring is crucial for the subsequent chemical transformations that lead to the final bioactive molecules. uliege.be

Table 1: Examples of Antitumor Activity of Compounds Potentially Derived from this compound Precursors

| Compound Class | Target Cell Lines | Key Findings |

| Quinazoline Derivatives | A431, A549, Hela, SMMC-772, BGC823, SK-OV-3, HL-60, HepG2 | Exhibited significant growth inhibitory activities. mdpi.com |

| 1,2,3-Benzotriazines | T47D, DU145, PC-3, LL/2, B16F0 | Showed potent antiproliferative effects. nih.gov |

| Indolo[2,3-b]quinolines | HCT116, Caco-2 | Demonstrated remarkable cytotoxicity. nih.gov |

Computational Drug Design and Virtual Screening Applications

The structural framework of this compound and its derivatives are subjects of computational studies to predict their biological activity and guide the design of new therapeutic agents. researchgate.net

Molecular docking is a computational technique used to predict the binding orientation of a small molecule to a target protein. While specific molecular docking studies for this compound were not found, related structures have been the focus of such investigations. For example, docking studies have been performed on quinazoline derivatives to understand their interaction with the epidermal growth factor receptor (EGFR), a key target in cancer therapy. mdpi.com These studies help in rationalizing the structure-activity relationships of synthesized compounds and in designing more potent inhibitors. mdpi.com The insights gained from docking studies on analogous compounds can be extrapolated to guide the design of new molecules incorporating the this compound scaffold.

Pharmacophore modeling is another computational approach that identifies the essential three-dimensional arrangement of functional groups in a molecule responsible for its biological activity. Although specific pharmacophore models based on this compound are not detailed, the principles of this technique are applied in the broader context of drug discovery involving similar benzonitrile derivatives. researchgate.net By understanding the key pharmacophoric features, such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings, researchers can design new molecules with improved affinity and selectivity for their biological targets.

Molecular Docking Studies.

Agrochemical Research and Development

This compound and its isomers are recognized as important intermediates in the synthesis of agrochemicals, such as herbicides and pesticides. chemshuttle.comvulcanchem.com The presence of the chloro and nitrile groups on the aromatic ring can contribute to the biological activity of the final agrochemical product. vulcanchem.com Chlorinated benzonitriles, in general, are used as building blocks in the development of new crop protection agents. vulcanchem.com The specific substitution pattern of this compound can influence the selectivity and efficacy of the resulting herbicide or pesticide.

Materials Science and Organic Electronics

The unique electronic properties of benzonitrile derivatives make them interesting candidates for applications in materials science, particularly in the field of organic electronics. While direct applications of this compound in this area are not widely reported, related compounds are being investigated. For instance, the rigid aromatic structure and the presence of both electron-withdrawing (chloro, nitrile) and electron-donating (methoxy) groups can create a "push-pull" electronic system. smolecule.com This characteristic is desirable in the design of materials for organic light-emitting diodes (OLEDs) and other organic electronic devices. vulcanchem.com Computational studies on similar molecules have explored their potential for nonlinear optical (NLO) applications, which are crucial for various photonic technologies. smolecule.com

Role as a Solvent and Precursor for Diverse Organic Compounds

This compound is a versatile chemical intermediate used in the synthesis of a wide range of organic compounds. biosynth.com Its functional groups—the nitrile, chloro, and methoxy groups—can undergo various chemical transformations, allowing for the introduction of new functionalities and the construction of more complex molecular architectures. biosynth.com

The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions. The chloro group can be substituted through nucleophilic aromatic substitution or participate in cross-coupling reactions, such as the Suzuki-Miyaura reaction, to form new carbon-carbon bonds. vulcanchem.com The methoxy group can also be cleaved to a hydroxyl group, providing another site for functionalization. This reactivity makes this compound a valuable starting material in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. chemshuttle.combiosynth.com Furthermore, benzonitriles, in general, are known to be excellent solvents for various chemical reactions due to their polarity and high boiling point. jchps.com

Future Directions and Emerging Research Avenues

Development of More Sustainable Synthetic Methodologies

The chemical industry is increasingly shifting towards greener and more sustainable practices. For 2-Chloro-5-methoxybenzonitrile, this translates to the development of synthetic routes that are not only efficient but also minimize environmental impact. Key areas of research include the use of catalysts that can be recycled and reused, the exploration of solvents that are less harmful to the environment, and the design of processes that consume less energy. The goal is to create a manufacturing process that is both economically viable and environmentally responsible, ensuring the long-term sustainability of this important chemical compound.

Exploration of Novel Biological Targets for this compound Derivatives

While derivatives of this compound have shown promise in various therapeutic areas, the full extent of their biological activity is yet to be uncovered. Researchers are now looking beyond the known targets to identify new proteins and biological pathways that these compounds can interact with. This exploration could lead to the discovery of treatments for a wider range of diseases. By understanding these new interactions, scientists can design and synthesize novel derivatives with enhanced potency and selectivity for these new targets.

Advanced Computational Studies for Predictive Modeling

The use of computers in chemical research has revolutionized the way new molecules are designed and studied. For this compound and its derivatives, advanced computational models are being used to predict their chemical properties, biological activity, and potential interactions with biological targets. These predictive models allow researchers to screen vast numbers of virtual compounds and prioritize the most promising candidates for synthesis and further testing. This approach significantly accelerates the drug discovery process and reduces the reliance on costly and time-consuming laboratory experiments.

Integration with High-Throughput Screening and Automation in Synthesis

To expedite the discovery of new applications for this compound derivatives, researchers are turning to high-throughput screening (HTS) and automated synthesis technologies. HTS allows for the rapid testing of thousands of compounds against a specific biological target, quickly identifying potential drug candidates. In parallel, automated synthesis platforms can rapidly produce a diverse library of derivatives for screening. The synergy between these technologies enables a much faster and more efficient exploration of the chemical space around this compound.

Applications in Advanced Functional Materials

The unique electronic and structural properties of this compound make it an attractive building block for the creation of advanced functional materials. Researchers are exploring its incorporation into polymers, organic light-emitting diodes (OLEDs), and other electronic devices. The goal is to develop new materials with tailored optical, electronic, and physical properties for a variety of high-tech applications, from flexible displays to advanced sensors.

Addressing Challenges in Scaling Up Synthesis for Commercial Applications

As the demand for this compound and its derivatives grows, so does the need for efficient and cost-effective large-scale production methods. Researchers are focused on optimizing reaction conditions, improving product yields, and developing purification techniques that are suitable for industrial-scale manufacturing. The challenge lies in translating the successes of laboratory-scale synthesis to a commercial setting without compromising on purity or increasing the environmental footprint. Overcoming these hurdles is crucial for making these valuable compounds more widely available for various applications.

Targeted Research on Specific Disease Models

Building on the initial discoveries of biological activity, future research will involve more focused studies of this compound derivatives in specific disease models. This includes in-depth investigations into their mechanisms of action and their efficacy in preclinical models of diseases such as cancer, inflammatory disorders, and infectious diseases. This targeted approach is essential for validating their therapeutic potential and advancing the most promising compounds towards clinical development.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2-Chloro-5-methoxybenzonitrile in academic laboratories?

- Answer : The compound can be synthesized via nucleophilic aromatic substitution or cyanation reactions. For example, chlorination of 5-methoxybenzonitrile derivatives or methoxylation of 2-chlorobenzonitrile precursors under controlled conditions. Purity validation (>97%) via HPLC is critical, as demonstrated in analogous chloro-methoxybenzonitrile synthesis protocols .

Q. How should researchers handle and store this compound to ensure stability?

- Answer : Store at 0–6°C in airtight containers to prevent degradation. Use nitrile gloves and lab coats to avoid skin contact, and ensure fume hood ventilation during handling. Inspect gloves for integrity before use and dispose of contaminated PPE appropriately .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Answer :

- NMR : Analyze H and C spectra to confirm substituent positions (e.g., methoxy at C5, chloro at C2).

- IR : Identify characteristic nitrile (C≡N) stretches near 2230 cm and methoxy (C-O) bands at ~1250 cm .

- Mass Spectrometry : Validate molecular weight (167.59 g/mol) using high-resolution MS .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reaction yields during the synthesis of this compound derivatives?

- Answer : Contradictions in yields often arise from competing side reactions (e.g., over-chlorination or demethylation). Optimize reaction parameters:

- Temperature : Lower temperatures (e.g., 0–25°C) reduce side-product formation.

- Catalyst Screening : Test Pd/Cu catalysts for selective cyanation.

- In-situ Monitoring : Use TLC or GC-MS to track intermediate formation .

Q. What strategies are recommended for analyzing the electrochemical stability of this compound in organic solvents?

- Answer : Conduct cyclic voltammetry (CV) in anhydrous acetonitrile or DMF. Monitor redox peaks to assess electron-withdrawing effects of the chloro and nitrile groups. Compare with computational predictions (e.g., DFT) to validate electronic behavior .

Q. How can researchers address inconsistent biological activity data in studies involving this compound as a pharmacophore?

- Answer :

- Purity Verification : Re-test batches using HPLC to rule out impurity interference (>97% purity required) .

- Solubility Optimization : Use co-solvents (e.g., DMSO:PBS mixtures) to ensure uniform dissolution in bioassays.

- Metabolite Screening : Perform LC-MS to identify degradation products that may antagonize activity .

Key Notes for Methodological Rigor

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.